4-amino-12,14-dimethyl-6-(4-methylphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile
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Overview
Description
2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile is a complex heterocyclic compound. It is characterized by its unique structure, which includes multiple fused rings and various functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile typically involves multi-step reactions. One common method involves the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target compound . The reaction conditions often include heating the respective thiophene-2-carboxamides in formic acid or using triethyl orthoformate as a one-carbon source reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of 2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar fused ring structure and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are known for their therapeutic potential and are used in various medicinal applications.
Uniqueness
2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile stands out due to its unique combination of functional groups and fused ring systems. This structural complexity contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
664999-94-4 |
---|---|
Molecular Formula |
C23H18N4O2S |
Molecular Weight |
414.5g/mol |
IUPAC Name |
4-amino-12,14-dimethyl-6-(4-methylphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile |
InChI |
InChI=1S/C23H18N4O2S/c1-10-4-6-13(7-5-10)16-14(9-24)21(25)29-19-17(16)22(28)27-18-15-11(2)8-12(3)26-23(15)30-20(18)19/h4-8,16H,25H2,1-3H3,(H,27,28) |
InChI Key |
PPMJHWXMAJSMSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=C3SC5=C4C(=CC(=N5)C)C)N)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=C3SC5=C4C(=CC(=N5)C)C)N)C#N |
Origin of Product |
United States |
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